Immunodominance of HIV gp120 (318-327) as a CTL Epitope in Multi-Gene Vaccines
In a comparative immunogenicity study, the HIV gp120 (318-327) peptide (RGPGRAFVTI) demonstrated significant immunodominance over a gag-derived peptide (AMQMLKETI) in a DNA vaccine setting. Immunization of BALB/c mice revealed a stronger IFN-γ response upon re-stimulation with the env epitope (RGPGRAFVTI) compared to the gag epitope [1].
| Evidence Dimension | Cellular Immune Response (IFN-γ production) |
|---|---|
| Target Compound Data | Strong IFN-γ production in response to RGPGRAFVTI |
| Comparator Or Baseline | Gag peptide AMQMLKETI |
| Quantified Difference | Stronger IFN-γ response for RGPGRAFVTI compared to AMQMLKETI |
| Conditions | BALB/c mice immunized with HIV-1 subtype B DNA immunogen; splenocytes restimulated ex vivo |
Why This Matters
This demonstrates the peptide's potential as a dominant component in multivalent vaccine candidates, ensuring a robust cellular response is directed against this critical epitope.
- [1] LAI. Cross-Clade Protection Induced by Human Immunodeficiency Virus-1 DNA Immunogens Expressing Consensus Sequences of Multiple Genes and Epitopes From Subtypes A, B, C, and FGH. Viral Immunology. 2005;18(4):678-688. View Source
